molecular formula C₈H₆ClNO₅S₂ B1148296 Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 906522-88-1

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B1148296
CAS No.: 906522-88-1
M. Wt: 295.72
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Description

Systematic Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines to unambiguously describe its polycyclic structure. The full IUPAC name is methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate , which delineates its functional groups, substituents, and ring fusion (Figure 1).

Structural Breakdown:

  • Core framework : The molecule features a bicyclic system comprising a thiophene ring fused to a 1,2-thiazine ring. The thiophene (C4H4S) is annulated at the [2,3-e] positions of the thiazine, creating a thieno[2,3-e]thiazine scaffold.
  • Substituents :
    • A chloro group at position 6.
    • A hydroxy group at position 4.
    • A methyl carboxylate group at position 3.
  • Oxidation state : The thiazine ring is fully oxidized at the sulfur atom, indicated by the "1,1-dioxide" suffix.
Table 1: Key Molecular Identifiers
Property Value Source
Molecular formula C₈H₆ClNO₅S₂
Molecular weight 295.7 g/mol
CAS numbers 70374-51-5, 906522-88-1, 70415-50-8
SMILES COC(=O)C1=C(O)C2=C(C=C(Cl)S2)S(=O)(=O)N1

The numbering system prioritizes the thiazine ring, with positions 2 and 3 on the thiophene moiety fused to the thiazine at positions 5 and 6, respectively.

Properties

IUPAC Name

methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5S2/c1-15-8(12)5-6(11)7-3(2-4(9)16-7)17(13,14)10-5/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLCQNJKRWJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716407
Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
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Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906522-88-1, 70374-51-5
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
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Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
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Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
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Preparation Methods

Rationale for Alkoxide Selection

The substitution of sodium methoxide with magnesium alkoxide addresses the limitations of traditional methods. Magnesium’s lower metallic activity reduces base strength, minimizing side reactions while maintaining cyclization efficiency. Magnesium ethoxide (Formula 5) is particularly effective, as its moderate basicity stabilizes reactive intermediates and suppresses degradation pathways.

Synthetic Procedure

The optimized protocol involves two stages:

Stage 1: Preparation of Magnesium Alkoxide

Magnesium alkoxide is synthesized by reacting elemental magnesium with excess C₁–C₆ alcohol (e.g., methanol or ethanol) under reflux. For example:

Mg+2ROHMg(OR)2+H2(R = methyl, ethyl, etc.)[1]\text{Mg} + 2\text{ROH} \rightarrow \text{Mg(OR)}2 + \text{H}2 \uparrow \quad \text{(R = methyl, ethyl, etc.)}

The alcohol serves as both reactant and solvent, ensuring a homogeneous reaction mixture.

Stage 2: Cyclization of Precursor

The precursor compound (Formula 4, R₃ = methyl or ethyl) is treated with magnesium alkoxide in an alcohol solvent at 60–120°C. A representative reaction is:

Formula 4Mg(OCH3)2,MeOH, refluxFormula 3 (target compound)[1]\text{Formula 4} \xrightarrow{\text{Mg(OCH}3\text{)}2, \text{MeOH, reflux}} \text{Formula 3 (target compound)}

Key parameters include:

  • Solvent : Methanol or ethanol (>80% purity) minimizes byproducts.

  • Temperature : Reflux conditions (65–78°C for methanol; 78–85°C for ethanol) balance reaction rate and selectivity.

  • Time : 4–6 hours for complete conversion.

Stage 3: Isolation and Purification

Post-cyclization, the crude product is extracted with dichloromethane and 2N HCl, dried, and concentrated. Crystallization from methanol yields light yellow crystals with >99% purity.

Reaction Optimization and Yield Analysis

Comparative Performance

The magnesium alkoxide method achieves a molar yield of 77.2%, a threefold increase over sodium methoxide-based protocols. The table below summarizes critical performance metrics:

ParameterSodium Methoxide MethodMagnesium Alkoxide Method
Cyclization AgentNaOCH₃Mg(OCH₃)₂
SolventMethanolMethanol
Temperature (°C)6565–78
Reaction Time (hours)64–6
Molar Yield (%)2477.2
Purity (%)9599

Solvent and Temperature Effects

  • Solvent Polarity : Polar protic solvents (e.g., methanol) enhance ionic intermediate stability, whereas aprotic solvents (e.g., THF) reduce yields by 15–20%.

  • Temperature Control : Temperatures <60°C prolong reaction time, while >120°C promote decomposition. The optimal range is 60–100°C.

Industrial-Scale Production

Process Intensification

Industrial protocols scale the magnesium alkoxide method using continuous flow reactors to maintain temperature control and mixing efficiency. Key modifications include:

  • In Situ Alkoxide Generation : Magnesium is added incrementally to boiling alcohol to prevent localized overheating.

  • Automated Crystallization : Centrifugal crystallizers replace batchwise filtration, reducing processing time by 40%.

Cost-Benefit Analysis

The magnesium alkoxide method reduces raw material costs by 30% compared to traditional routes, primarily due to higher yields and lower catalyst loadings . Waste streams are also minimized, as magnesium residues are non-toxic and easily neutralized.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide can be synthesized through various methods. One notable synthetic route involves the use of magnesium alkoxide as a basic cyclizing agent, enhancing yield and reducing side reactions during the cyclization process . The compound has a molecular formula of C9H8ClNO5S2C_9H_8ClNO_5S_2 and a molecular weight of approximately 295.72 g/mol .

Anti-inflammatory Properties

Research indicates that derivatives of thiazine compounds exhibit anti-inflammatory effects. This compound is linked to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as lornoxicam. These compounds are effective in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Thiazine derivatives have demonstrated antimicrobial properties against various pathogens. Studies suggest that methyl 6-chloro-4-hydroxy derivatives can inhibit the growth of fungi like Aspergillus niger and Aspergillus fumigatus, showcasing their potential as antifungal agents .

Anticancer Potential

Initial studies indicate that thiazine compounds may possess anticancer properties. The structural characteristics of methyl 6-chloro-4-hydroxy derivatives allow them to interact with biological targets involved in cancer progression . Further research is necessary to elucidate their mechanisms of action.

Neuroprotective Effects

Some studies have suggested that thiazine derivatives could be beneficial in neurodegenerative diseases such as Alzheimer's disease. They may help in identifying affected brain areas and could potentially offer therapeutic benefits .

Case Studies and Research Findings

Study Findings
Synthesis of Thiazine Derivatives Developed a method using magnesium alkoxide for improved yield in synthesizing methyl 6-chloro derivatives.
Antimicrobial Activity Demonstrated effective inhibition of fungal growth at concentrations as low as 10 µg/mL.
Neuroprotective Studies Investigated the use of thiazine compounds for identifying Alzheimer's affected areas in laboratory settings.

Future Perspectives

The applications of this compound are promising but require further exploration. Future research should focus on:

  • In vivo studies to confirm efficacy and safety profiles.
  • Mechanistic studies to understand how these compounds exert their pharmacological effects.
  • Development of novel derivatives that enhance bioavailability and target specificity.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of lornoxicam, it contributes to the formation of the active drug, which inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause pain and inflammation .

Comparison with Similar Compounds

Thienothiadiazine Dioxides

Compound 26: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

  • Molecular formula : C₈H₇ClN₂O₂S₂
  • Melting point : 85–86°C
  • Key differences : Lacks the carboxylate ester and hydroxyl group. The allyl substituent reduces thermal stability compared to the methyl ester in the target compound .

Compound 28: 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide

  • Molecular formula : C₉H₁₁ClN₂O₂S₂
  • Melting point : 90–92°C
  • Key differences : Incorporates a methyl group but retains the allyl chain. The dihydro-thiadiazine ring reduces aromaticity, lowering melting points relative to the fully aromatic target compound .

Benzo[e][1,2]thiazine Derivatives

Ethyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (11)

  • Key differences : Replaces the thiophene ring with a benzene ring, increasing aromaticity. This enhances π-π stacking interactions but may reduce metabolic stability due to higher electron density. Synthesized via Gabriel-Colman rearrangement .

Thieno[2,3-e]-1,4,2-dithiazine Dioxides

3,6-Dichlorothieno[2,3-e][1,4,2]dithiazine 1,1-dioxide (10)

  • Key differences : Contains a dithiazine ring with two sulfur atoms and a 3,6-dichloro substitution. Exhibits modest antibacterial activity against E. coli and S. aureus, unlike the anti-inflammatory target compound .

Carboxamide Analogs

Chlortenoxicam (6-Chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide)

  • CAS : 70374-39-9
  • Melting point : 225–230°C (dec.)
  • Key differences : Replaces the methyl ester with a pyridinyl carboxamide group. The amide group increases thermal stability (higher melting point) and alters solubility, enhancing COX-2 inhibition for anti-inflammatory applications .

Impurities and Simplified Derivatives

Methyl 4-Hydroxy-2-methyl-2H-thieno[2,3-e]1,2-thiazine-3-carboxylate 1,1-Dioxide (CAS 59804-25-0)

  • Key differences: Lacks the 6-chloro substituent, reducing electron-withdrawing effects and altering pharmacological activity. Classified as a Tenoxicam synthesis impurity .

Structural and Functional Analysis

Feature Target Compound Compound 26 Chlortenoxicam Benzo[e]thiazine (11)
Core structure Thieno-thiazine Thieno-thiadiazine Thieno-thiazine Benzothiazine
Substituents 6-Cl, 4-OH, COOMe 6-Cl, allyl 6-Cl, 4-OH, CONH-pyridine 4-OH, COOEt
Melting point (°C) 198–200 85–86 225–230 Not reported
Biological activity NSAID intermediate Not reported Anti-inflammatory Not reported
LogP 2.45 Not reported ~3.0 (estimated) Not reported

Biological Activity

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₈ClN₁O₅S₂
Molecular Weight309.75 g/mol
CAS Number70415-50-8
SynonymsThis compound

Antimicrobial Activity

Research has demonstrated that thiazine derivatives exhibit notable antimicrobial properties. Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine derivatives have shown effectiveness against various bacterial strains. For instance, studies indicate that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 6.6 nM against resistant bacterial strains .

Anticancer Activity

Thiazine compounds have been investigated for their anticancer potential. In vitro studies suggest that methyl 6-chloro-4-hydroxy derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific analogs have been shown to reduce tumor growth in animal models significantly .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In experimental models of inflammation, treatment with methyl 6-chloro-4-hydroxy derivatives resulted in reduced edema and pain responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Antidiabetic Properties

Recent studies have indicated that thiazine derivatives may improve insulin sensitivity and glucose uptake in muscle cells. Preclinical trials demonstrated that these compounds could lower blood glucose levels in diabetic animal models, highlighting their potential as adjunct therapies for diabetes management .

The biological activities of methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.
  • Cell Signaling Modulation : It alters signaling pathways related to apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties that may contribute to its protective effects against cellular damage.

Case Studies

Several case studies illustrate the efficacy of methyl 6-chloro-4-hydroxy derivatives:

  • Case Study 1 : A study on the antimicrobial activity showed that a derivative effectively inhibited the growth of Staphylococcus aureus, with an MIC of 12 μg/mL.
  • Case Study 2 : In a murine model of cancer, administration of methyl 6-chloro-4-hydroxy resulted in a 40% reduction in tumor volume compared to control groups.

Q & A

Q. What are the established synthetic routes for Methyl 6-chloro-4-hydroxy-2H-thieno[...]dioxide, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 5-chloro-3-(cyclopropylamino)thiophene-2-sulfonamide with triethyl orthoformate at 150°C under open-vessel conditions. Key steps include refluxing intermediates in methanol with acetic acid and subsequent purification via cooling-induced precipitation. Yields typically range from 60–65%, with purity >95% achieved through HPLC . Reaction temperature and stoichiometric ratios of orthoformate are critical for minimizing byproducts.

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves the thiazine ring's semi-chair conformation and hydrogen-bonding networks (e.g., O—H⋯O and C—H⋯O interactions forming zigzag chains along the c-axis) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns signals for the methyl ester (δ ~3.7 ppm), hydroxyl group (δ ~12 ppm), and thieno-thiazine backbone.
    • HPLC : Confirms purity (>95%) and monitors degradation products .
  • Thermal analysis : Melting point (198–200°C) and decomposition temperature (>300°C) provide stability benchmarks .

Q. How does the compound’s stability inform storage and handling protocols?

The compound exhibits hygroscopicity due to its hydroxyl and sulfonyl groups. Storage recommendations include:

  • Temperature : –20°C in airtight containers to prevent hydrolysis.
  • Light sensitivity : Amber vials to avoid photodegradation of the thiazine ring.
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to suppress oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the cyclocondensation step in its synthesis?

Cyclocondensation proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbon of triethyl orthoformate, followed by elimination of ethanol to form the thiadiazine ring. Density functional theory (DFT) studies suggest that the reaction favors a six-membered transition state, with steric effects from the cyclopropyl group modulating reaction kinetics. Contradictions in yield (35–80% across studies) may arise from variations in solvent polarity or catalyst loading .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches using Gaussian) with machine learning to predict optimal conditions. For example:

  • Reactor design : Simulate pressure effects on ring-closure efficiency.
  • Catalyst screening : Identify ligands that stabilize intermediates in Suzuki-Miyaura couplings.
  • Data-driven optimization : Train models on experimental parameters (e.g., temperature, solvent) to reduce trial-and-error cycles .

Q. How should researchers resolve contradictions in reported spectroscopic data?

Discrepancies in NMR shifts or melting points often stem from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter physical properties. Validate via powder XRD .
  • Impurity profiles : Trace solvents (e.g., ethyl acetate) or unreacted intermediates may skew results. Use preparative HPLC for isolation .
  • Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to confirm assignments .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₈ClNO₅S₂
Molecular Weight309.75 g/mol
Melting Point198–200°C
LogP2.45
PSA120.53 Ų

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature145–155°C±10% yield
Triethyl Orthoformate Eq.1.5–2.0Maximizes ring closure
SolventNeat or THFReduces byproducts
CatalystBF₃·Et₂O (0.1 eq.)Accelerates cyclization
Reference

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